2-(N-Boc-aminomethyl)-6-methoxypyridine
Overview
Description
2-(N-Boc-aminomethyl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a Boc-protected aminomethyl group at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Scientific Research Applications
2-(N-Boc-aminomethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Amines, such as “2-(N-Boc-aminomethyl)-6-methoxypyridine”, are a broad class of compounds that can interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
Amines can interact with their targets through a variety of mechanisms, including ionic interactions, hydrogen bonding, and Van der Waals forces . The Boc group in “this compound” is a common protecting group used in organic synthesis, which can be removed under acidic conditions to reveal the free amine .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Amines can be involved in a wide range of biochemical pathways, given their prevalence in biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on factors such as its size, polarity, and the presence of functional groups. The Boc group can affect the compound’s pharmacokinetic properties by increasing its size and changing its polarity .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. In general, amines can have a wide range of effects, from acting as neurotransmitters to serving as building blocks for proteins .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of a compound like “this compound”. For example, the Boc group can be removed under acidic conditions, which would change the compound’s structure and potentially its mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Formylation: The 6-methoxypyridine undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formyl group is then subjected to reductive amination with tert-butyl carbamate to form the Boc-protected aminomethyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group under milder conditions, improving the overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-aminomethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Amidation Reactions: The aminomethyl group can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Amidation: Carboxylic acids or acid chlorides can be used in the presence of coupling agents like EDCI or DCC.
Major Products
Deprotection: Yields the free amine, 2-aminomethyl-6-methoxypyridine.
Substitution: Depending on the nucleophile, various substituted pyridines can be formed.
Amidation: Produces amides with diverse functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-aminomethyl)pyridine: Lacks the methoxy group at the 6-position.
6-Methoxypyridine: Lacks the Boc-protected aminomethyl group.
2-Aminomethyl-6-methoxypyridine: The free amine form without the Boc protection.
Uniqueness
2-(N-Boc-aminomethyl)-6-methoxypyridine is unique due to the presence of both the methoxy group and the Boc-protected aminomethyl group. This combination allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[(6-methoxypyridin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)13-8-9-6-5-7-10(14-9)16-4/h5-7H,8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJNAKJVBZUFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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